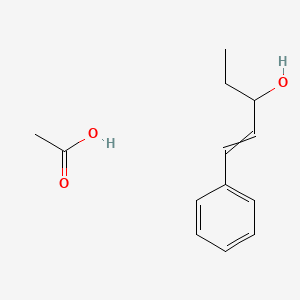

Acetic acid;1-phenylpent-1-en-3-ol

Description

Contextualizing Unsaturated Ester Chemistry and its Evolution

Esters, organic compounds formed from the reaction of an acid and an alcohol, have been a cornerstone of organic chemistry since the 19th century. researchgate.net They are ubiquitous in nature, contributing to the fragrances of fruits and flowers, and are crucial in various industrial applications, from solvents to polymers. researchgate.netnih.gov The introduction of a carbon-carbon double bond, creating an unsaturated ester, adds a layer of complexity and reactivity to this functional group.

α,β-Unsaturated esters, where the double bond is conjugated to the carbonyl group of the ester, are a well-studied class of compounds. researchgate.net The conjugated system allows for specific types of reactions, such as Michael additions, where nucleophiles add to the β-carbon. researchgate.netorganic-chemistry.org However, 1-Phenylpent-1-en-3-yl acetate (B1210297) is a β,γ-unsaturated ester, where the double bond is one carbon removed from the ester's carbonyl group. This seemingly small difference in structure leads to a significant divergence in reactivity, opening up different synthetic pathways. The evolution of unsaturated ester chemistry has seen a move towards developing highly selective catalytic methods to control the diverse reactivity of these motifs, enabling the synthesis of complex natural products and pharmaceutical agents.

Structural Features and Unique Reactivity of Phenylalkenyl Acetates

The structure of 1-Phenylpent-1-en-3-yl acetate is characterized by several key features that govern its reactivity. It is an allylic acetate, meaning the acetate group is attached to a carbon atom adjacent to a double bond. The presence of a phenyl group on the double bond further influences the molecule's electronic properties.

This arrangement makes the acetate group a good leaving group in the presence of a suitable catalyst, typically a transition metal complex. Palladium catalysts, in particular, are widely used to activate allylic acetates. organic-chemistry.orgrsc.org The reaction proceeds through the formation of a π-allylpalladium intermediate, a highly versatile species that can then react with a wide range of nucleophiles. researchgate.netresearchgate.net The phenyl group can influence the regioselectivity and stereoselectivity of these reactions.

The unique reactivity of phenylalkenyl acetates like 1-Phenylpent-1-en-3-yl acetate is harnessed in various carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors.

Current and Emerging Research Paradigms for 1-Phenylpent-1-en-3-yl Acetate

While specific research focusing solely on 1-Phenylpent-1-en-3-yl acetate is limited, the broader class of phenylalkenyl acetates is at the forefront of several research areas. A major paradigm is the development of asymmetric allylic alkylation reactions. By using chiral ligands on the metal catalyst, it is possible to control the stereochemistry of the product, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Another emerging area is the use of these compounds in cascade reactions. researchgate.net In a cascade reaction, a single catalytic event initiates a series of bond-forming transformations, rapidly building molecular complexity in a highly efficient manner. The reactivity of the π-allylpalladium intermediate derived from phenylalkenyl acetates can be exploited to trigger such cascades.

Furthermore, there is growing interest in performing these catalytic reactions under more environmentally friendly conditions, for example, by using water as a solvent or employing magnetically separable catalysts for easy recovery and reuse. rsc.orgrsc.org Research in these areas aims to make the synthesis of valuable organic compounds more sustainable and cost-effective. The study of radical reactions involving phenyl groups and enol acetates also provides insights into potential transformations. scielo.br

Structure

2D Structure

Properties

CAS No. |

113334-98-8 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

acetic acid;1-phenylpent-1-en-3-ol |

InChI |

InChI=1S/C11H14O.C2H4O2/c1-2-11(12)9-8-10-6-4-3-5-7-10;1-2(3)4/h3-9,11-12H,2H2,1H3;1H3,(H,3,4) |

InChI Key |

KJPVQJIANPELAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=CC1=CC=CC=C1)O.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylpent 1 En 3 Yl Acetate and Its Structural Analogs

Esterification Reactions of 1-Phenylpent-1-en-3-ol with Acetic Acid

The formation of 1-phenylpent-1-en-3-yl acetate (B1210297) from its parent alcohol, 1-phenylpent-1-en-3-ol, and acetic acid is a classic esterification reaction. This transformation can be achieved through several catalytic approaches, each with distinct mechanisms and practical considerations.

Fischer Esterification Approaches

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org The reaction between 1-phenylpent-1-en-3-ol (a secondary alcohol) and acetic acid is a prime example of this method. wikipedia.org The process is fundamentally an equilibrium reaction, where the formation of the ester is concurrent with the production of water. wikipedia.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen on acetic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The alcohol, 1-phenylpent-1-en-3-ol, then acts as a nucleophile, attacking this activated carbonyl group. wikipedia.org Subsequent proton transfers and the elimination of a water molecule lead to the formation of the final ester product, 1-phenylpent-1-en-3-yl acetate. masterorganicchemistry.com

To achieve high yields, the equilibrium must be shifted towards the products. wikipedia.org This is typically accomplished in two ways:

Use of Excess Reagent: Employing a large excess of either the alcohol or the carboxylic acid can drive the reaction forward according to Le Chatelier's principle. masterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically increase ester yield from 65% to 97%. masterorganicchemistry.com

Removal of Water: As water is a byproduct, its continuous removal from the reaction mixture prevents the reverse reaction (ester hydrolysis). wikipedia.orgmasterorganicchemistry.com A common laboratory and industrial technique is the use of a Dean-Stark apparatus, where an azeotrope of water and a non-polar solvent (like toluene (B28343) or hexane) is distilled off, physically separating the water. wikipedia.orgmasterorganicchemistry.com

Catalytic Esterification Systems

The choice of catalyst is critical in esterification and can be broadly categorized into homogeneous, heterogeneous, and enzymatic systems.

This is the classical approach for Fischer esterification, where the catalyst is in the same phase as the reactants. wikipedia.org Commonly used homogeneous catalysts are strong Brønsted acids. wikipedia.orgmanchester.ac.uk

Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst for esterification. wikipedia.org

p-Toluenesulfonic Acid (p-TsOH): Another strong acid that is often preferred as it is a solid, making it easier to handle, and is considered less oxidizing than sulfuric acid. wikipedia.org

Lewis Acids: Certain Lewis acids, such as scandium(III) triflate, can also be used to catalyze the reaction. wikipedia.org

The primary disadvantage of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture post-reaction, which can lead to product contamination and catalyst loss. manchester.ac.uk

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offers significant advantages over homogeneous systems. manchester.ac.uk These benefits include simplified catalyst separation (by simple filtration), potential for catalyst regeneration and reuse, and often improved selectivity and cleaner product streams. manchester.ac.uk

Several classes of solid acid catalysts are effective for the esterification of alcohols:

Ion-Exchange Resins: Strong-acid resins like Amberlyst-15 and Amberlite IR-120 function as solid-supported sulfonic acids and are widely used in industrial esterifications. manchester.ac.uk

Metal Oxides: Certain mixed metal oxides have demonstrated catalytic activity. For instance, a PbZn/Al₂O₃ catalyst has been used in the synthesis of (R)-1-phenylethyl acetate, a structural analog. scirp.org

Zeolites and Mesoporous Silicas: Materials like MCM-41 or SBA-15, which have high surface areas, can be functionalized with acid groups (e.g., sulfonic acid) to create highly active and stable heterogeneous catalysts. manchester.ac.uk

Table 1: Comparison of Heterogeneous Catalysts for Esterification

| Catalyst Type | Examples | Key Features |

| Ion-Exchange Resins | Amberlyst-15, Amberlyst-35, Amberlite IR-120 manchester.ac.uk | Polymeric beads with sulfonic acid groups; effective but may have thermal limitations. |

| Metal Oxides | PbZn/Al₂O₃ scirp.org | Can be used at high temperatures; activity depends on metal composition and support. |

| Functionalized Silicas | Sulfonic acid-grafted SBA-15 manchester.ac.uk | High surface area, tunable porosity, good thermal and mechanical stability. |

Enzymatic catalysis using lipases offers a green and highly selective alternative for ester synthesis. scirp.orgmdpi.com Lipases operate under mild conditions (moderate temperatures and neutral pH), minimizing side reactions and energy consumption. mdpi.com For the synthesis of chiral esters, enzymes can offer high enantioselectivity. scirp.org

The reaction is typically a bisubstrate-biproduct (Bi-Bi) process that follows a Ping-Pong mechanism. mdpi.com First, the enzyme reacts with the acyl donor (e.g., acetic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The alcohol (1-phenylpent-1-en-3-ol) then binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme. mdpi.com

Key factors influencing enzymatic esterification include:

Enzyme Choice: Immobilized lipases like Novozym 435 (from Candida antarctica) are frequently used due to their high activity and stability, allowing for repeated reuse. scirp.orgmdpi.com

Acyl Donor: While acetic acid can be used, high concentrations can sometimes lead to enzyme inhibition. mdpi.com Alternative acyl donors like vinyl acetate are often used; the enol tautomerizes to acetaldehyde, making the reaction irreversible.

Solvent: The reaction can be run in non-polar organic solvents like hexane (B92381) or under solvent-free conditions. scirp.orgmdpi.com

Table 2: Research Findings on Enzymatic Esterification of Phenyl-substituted Alcohols

| Enzyme | Substrate | Acyl Donor | Key Findings | Reference |

| Novozym 435 | 1-Phenylethanol | Vinyl Acetate | Optimal conditions: 60°C in n-hexane; achieved 61.49% yield after 24 hours. | scirp.org |

| Lipozyme®435 | Pentan-1-ol | Acetic Acid | High acid concentration inhibited the enzyme; optimal alcohol/acid ratio of 2:1 allowed for >80% conversion and 10 reuse cycles. | mdpi.com |

Acylation with Acetic Anhydride (B1165640) and Acetyl Chloride

To overcome the equilibrium limitations of Fischer esterification, more reactive acylating agents like acetyl chloride and acetic anhydride are often used. nih.gov These reactions are generally faster and essentially irreversible.

Acetyl Chloride: This is a highly reactive acylating agent. nih.gov The reaction with an alcohol like 1-phenylpent-1-en-3-ol is rapid and exothermic, producing the ester and hydrogen chloride (HCl) gas. nih.gov To neutralize the corrosive HCl byproduct, the reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. This classic procedure is known as the Schotten-Baumann reaction. nih.gov

Acetic Anhydride: A less reactive but safer and more common laboratory reagent than acetyl chloride. The acylation of 1-phenylpent-1-en-3-ol with acetic anhydride yields the desired ester and one equivalent of acetic acid as a byproduct. The reaction can be catalyzed by acids or bases. Often, a catalytic amount of a nucleophile like 4-dimethylaminopyridine (B28879) (DMAP) is added to accelerate the reaction.

These methods are particularly useful for valuable or sensitive alcohols where forcing conditions and strong acids need to be avoided. nih.gov

Green Chemistry Approaches in Phenylalkenyl Acetate Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for phenylalkenyl acetates. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Utilization of Greener Solvents and Reagents

The selection of solvents and reagents is a cornerstone of green chemistry. For the synthesis of phenylalkenyl acetates, a shift away from hazardous solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP) is being actively pursued. bachem.com Research has shown that binary mixtures of greener solvents, such as dimethyl sulfoxide (B87167) (DMSO) combined with ethyl acetate (EtOAc), 1,3-dioxolane (B20135) (DOL), or 2-methyl tetrahydrofuran (B95107) (2-Me-THF), can serve as viable and less toxic alternatives. bachem.com Ethyl acetate, in particular, is recognized as an environmentally friendly solvent with a low environmental impact. iolcp.com The use of such solvents can significantly improve the sustainability profile of the synthesis process. bachem.comiolcp.comacs.orgmdpi.com

Furthermore, the replacement of traditional reagents with more benign alternatives is a key strategy. For instance, using vinyl acetate as an acetylating agent in a DBU/CO2 switchable solvent system offers a milder and more sustainable approach to acetylation compared to the use of acetic anhydride. semanticscholar.org

Mechanochemical and Alternative Energy Input Methods

Mechanochemistry, particularly high-speed ball-milling (HSBM), has emerged as a powerful green technique for organic synthesis, including esterification. rsc.org This solvent-free approach is energy-efficient and can facilitate reactions with insoluble reactants, thereby avoiding the use of harmful solvents. rsc.org For example, the esterification of various substrates has been achieved in high yields and short reaction times under HSBM conditions. rsc.org

Alternative energy sources like microwaves and ultrasound are also being employed to intensify chemical processes. researchgate.net These methods can lead to faster reaction rates and improved energy efficiency. The combination of both ultrasound and microwaves in a single reactor has shown promising results in various synthetic applications. researchgate.net

Sustainable Catalytic Systems (e.g., bimetallic oxide clusters)

The development of sustainable catalytic systems is crucial for green esterification. Bimetallic oxide clusters have shown significant promise in this area. For instance, a bimetallic organic framework catalyst, Fe2Ni-BDC, has been successfully used for the oxidative esterification of ethers with carboxylic acids. researchgate.net Similarly, palladium-gold (Pd-Au) bimetallic catalysts supported on mesoporous silica (B1680970) nanoparticles have demonstrated high reactivity and selectivity in the aerobic oxidative esterification of primary alcohols. osti.gov

Other sustainable catalysts include simple zinc(II) salts, which are effective for the esterification of fatty acids and can be recycled. acs.org Heterogeneous catalysts, such as silica-supported boric acid and cobalt-based catalysts, also offer advantages like easy recovery and reusability, contributing to a more sustainable process. mdpi.comnih.govresearchgate.net

Table 1: Comparison of Sustainable Catalytic Systems for Esterification

| Catalyst System | Substrates | Key Advantages | Reference |

| Fe2Ni-BDC | Ethers, Carboxylic Acids | Bimetallic organic framework, effective for oxidative esterification. | researchgate.net |

| Pd-Au@MSN | Primary Alcohols | High reactivity and selectivity, supported on mesoporous silica. | osti.gov |

| Zinc(II) salts | Fatty Acids, Alcohols | Effective, recyclable, homogeneous catalysis with heterogeneous recycling. | acs.org |

| SiO2–H3BO3 | β-keto esters, Alcohols | Heterogeneous, recyclable, solvent-free conditions. | nih.gov |

| Co-N-Si/AC | Alcohols | Heterogeneous, reusable, mild reaction conditions. | mdpi.comresearchgate.net |

Stereoselective Synthesis of 1-Phenylpent-1-en-3-ol Derivatives and Subsequent Esterification

The synthesis of specific stereoisomers of 1-phenylpent-1-en-3-ol is of significant interest, as the biological activity of chiral molecules often depends on their stereochemistry. Subsequent esterification of these chiral allylic alcohols yields the desired stereoisomer of 1-phenylpent-1-en-3-yl acetate.

Asymmetric Synthesis of Chiral Allylic Alcohols (e.g., (S,E)-1-phenylpent-1-en-3-ol)

A variety of methods have been developed for the asymmetric synthesis of chiral allylic alcohols. These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the reaction.

One notable approach is the asymmetric bioreduction of prochiral ketones. For example, the asymmetric reduction of acetophenone (B1666503) using whole-cell biocatalysts, such as Ispir bean (Phaseolus vulgaris), can produce (S)-1-phenylethanol with high enantiomeric excess. researchgate.net While this example produces a related chiral alcohol, the principle can be extended to the synthesis of (S,E)-1-phenylpent-1-en-3-ol from the corresponding ketone, 1-phenylpent-1-en-3-one. nih.govnist.govchemicalbook.com

Other powerful methods for synthesizing chiral allylic alcohols include:

Reductive cross-coupling of terminal alkynes with α-chloro boronic esters: This method provides E-allylic alcohols with excellent regioselectivity and stereoselectivity. organic-chemistry.org

Catalytic asymmetric Meisenheimer rearrangement: This stereospecific reaction allows for the synthesis of acyclic tertiary allylic alcohols with high enantioselectivity. nih.gov

Nickel-catalyzed cyclization/alkylation of ynals with organozincs: This method enables the stereoselective synthesis of cyclic and acyclic allylic alcohols with tri- and tetrasubstituted alkenes. acs.org

Enantioselective organocatalysis: This strategy has been used to synthesize optically active allylic alcohols and amines. pnas.org

The choice of synthetic route depends on factors such as the desired stereoisomer, the availability of starting materials, and the desired scale of the reaction.

Table 2: Methods for Asymmetric Synthesis of Chiral Allylic Alcohols

| Method | Key Features | Resulting Products | Reference |

| Asymmetric Bioreduction | Utilizes whole-cell biocatalysts for stereoselective reduction of ketones. | Chiral secondary alcohols (e.g., (S)-1-phenylethanol). | researchgate.net |

| Reductive Cross-Coupling | Couples terminal alkynes and α-chloro boronic esters. | E-allylic alcohols with high regioselectivity and stereoselectivity. | organic-chemistry.org |

| Catalytic Asymmetric Meisenheimer Rearrangement | Stereospecific rearrangement to form tertiary allylic alcohols. | Acyclic tertiary allylic alcohols with high enantioselectivity. | nih.gov |

| Ni-catalyzed Cyclization/Alkylation | Cyclization of ynals with organozincs. | Cyclic and acyclic allylic alcohols with controlled stereochemistry. | acs.org |

| Enantioselective Organocatalysis | Uses small organic molecules as catalysts. | Optically active allylic alcohols and amines. | pnas.org |

Chirality Transfer in Esterification and Rearrangement Reactions

The stereochemical integrity of 1-phenylpent-1-en-3-yl acetate and its structural analogs is a critical aspect of their synthesis, particularly when specific enantiomers are desired for applications in fields such as fine chemical synthesis and materials science. Chirality transfer, the transmission of stereochemical information from a chiral starting material or catalyst to the product, is a key consideration in both the esterification of 1-phenylpent-1-en-3-ol and subsequent rearrangement reactions of the resulting acetate.

Enzymatic Kinetic Resolution in Esterification

The esterification of a chiral alcohol like 1-phenylpent-1-en-3-ol to its corresponding acetate can be achieved with a high degree of stereocontrol using enzymatic kinetic resolution. This method leverages the inherent chirality of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. jocpr.comnih.gov This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as the ester) from the slower-reacting or unreacted enantiomer (as the alcohol). jocpr.com

The mechanism of lipase-catalyzed acylation involves the formation of a tetrahedral intermediate between the enzyme's active site serine residue and the acyl donor (e.g., vinyl acetate). The chiral environment of the active site preferentially accommodates one enantiomer of the alcohol, leading to its selective acylation. youtube.com The efficiency of this process is determined by the enzyme's enantioselectivity (E-value), with high E-values indicating a greater difference in the acylation rates of the two enantiomers and resulting in products with high enantiomeric excess (ee). jocpr.com

For secondary allylic alcohols structurally similar to 1-phenylpent-1-en-3-ol, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, have demonstrated excellent enantioselectivity in transesterification reactions. nih.gov The choice of acyl donor and solvent can also significantly influence the reaction's efficiency and selectivity.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Allylic Alcohols

| Entry | Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | ee(alcohol) (%) | ee(ester) (%) | E-value |

| 1 | 1-Phenyl-2-propen-1-ol | Novozym 435 | Vinyl Acetate | Hexane | ~50 | >99 (R) | >99 (S) | >200 |

| 2 | 1-(4-Chlorophenyl)ethan-1-ol | Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | 47 | 99 (S) | 82 (R) | >100 |

| 3 | (E)-4-Phenylbut-3-en-2-ol | Lecitase™ Ultra | Propionyl vinyl | Toluene | 48 | 95 (S) | >99 (R) | >200 |

Note: This table presents illustrative data from studies on analogous compounds to demonstrate the typical outcomes of enzymatic kinetic resolution. The specific values for 1-phenylpent-1-en-3-ol would require experimental determination.

Chirality Transfer in jocpr.comacs.org-Sigmatropic Rearrangements

While less common for simple allylic acetates, related allylic systems can undergo sigmatropic rearrangements where chirality is transferred from a stereocenter to a new stereocenter or an axis of chirality. A relevant analogy is the jocpr.comacs.org-Wittig rearrangement of allylic ethers and the aza- jocpr.comacs.org-Wittig rearrangement of allylic amines, which proceed through a concerted, five-membered ring transition state. rsc.orgchemrxiv.org

In such rearrangements, the stereochemistry of the starting material dictates the stereochemistry of the product with a high degree of fidelity. The transfer of chirality occurs because the reaction proceeds through a well-defined transition state where the substituents of the original stereocenter influence the facial selectivity of the bond formation. For a hypothetical jocpr.comacs.org-rearrangement of an analog of 1-phenylpent-1-en-3-yl acetate, the chirality at the carbon bearing the oxygen would direct the formation of the new carbon-carbon or carbon-heteroatom bond.

The stereochemical outcome of these rearrangements is often predictable based on a chair-like transition state model, where bulky substituents preferentially occupy equatorial positions to minimize steric strain. This predictable transfer of chirality makes sigmatropic rearrangements a powerful tool in asymmetric synthesis. For instance, in the aza- jocpr.comacs.org-Wittig rearrangement of allylic amines with a phenyl group, high levels of chirality transfer have been observed. rsc.org

Table 2: Chirality Transfer in an Analogous Aza- jocpr.comacs.org-Wittig Rearrangement

| Entry | Substrate | Anion Stabilizing Group | Alkene Geometry | Diastereomeric Ratio | Chirality Transfer (%) |

| 1 | (S)-N-Allyl-N-benzyl-α-amino ester | Ester | (E) | 14:1 | 88 |

| 2 | (S)-N-Allyl-N-benzyl-α-amino nitrile | Nitrile | (E) | 10:1 | 85 |

| 3 | (S)-N-Allyl-N-benzyl-α-phenyl sulfone | Phenyl Sulfone | (E) | >20:1 | >95 |

Note: This table illustrates the principle of chirality transfer in a related rearrangement. The specific applicability and outcome for 1-phenylpent-1-en-3-yl acetate would depend on the reaction conditions and the specific rearrangement pathway, which is not well-documented for this compound.

Reaction Mechanisms and Kinetic Studies of 1 Phenylpent 1 En 3 Yl Acetate Formation

Mechanistic Pathways of Esterification with Unsaturated Alcohols

The esterification of unsaturated alcohols like 1-phenylpent-1-en-3-ol with carboxylic acids such as acetic acid is typically a reversible reaction catalyzed by an acid. chemguide.co.uk The presence of the double bond in the alcohol introduces electronic effects that can influence the reaction mechanism compared to saturated alcohols.

Acid-catalyzed esterification can proceed through several mechanistic models, with the choice of model often depending on whether the catalyst is in the same phase as the reactants (homogeneous) or in a different phase (heterogeneous).

Pseudo-homogeneous Models: In many instances, particularly with homogeneous catalysts like sulfuric acid or hydrochloric acid, the reaction kinetics can be described by a pseudo-homogeneous model. researchgate.netmdpi.com This model assumes the reaction occurs in a single phase and does not explicitly account for adsorption effects on a catalyst surface. researchgate.net The reaction is treated as a second-order reversible reaction. For homogeneous acid-catalyzed esterification, second-order kinetics have been successfully applied to model the reaction between various alcohols and acetic acid. researchgate.net

Eley-Rideal (ER) Model: When a solid acid catalyst is employed (heterogeneous catalysis), the mechanism can often be described by the Eley-Rideal model. In this model, one of the reactants (typically the acid) adsorbs onto the catalyst surface. researchgate.net The other reactant (the alcohol) then reacts directly from the bulk phase with the adsorbed species. This is in contrast to the Langmuir-Hinshelwood model, where both reactants adsorb onto the catalyst surface before reacting. The Eley-Rideal mechanism involves the initial adsorption of the carboxylic acid onto the solid catalyst, followed by the attack of the alcohol from the bulk liquid phase. researchgate.net

The general steps in the acid-catalyzed esterification of 1-phenylpent-1-en-3-ol with acetic acid are:

Protonation of the carbonyl oxygen of acetic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack of the hydroxyl group of 1-phenylpent-1-en-3-ol on the protonated carbonyl carbon. youtube.com

Proton transfer and subsequent elimination of a water molecule to form the ester. youtube.com

The formation of a tetrahedral intermediate is a key step in the esterification reaction. taylorandfrancis.comwikipedia.org

Tetrahedral Intermediates: After the nucleophilic attack of the alcohol on the activated carbonyl group of the carboxylic acid, a transient species known as a tetrahedral intermediate is formed. taylorandfrancis.comwikipedia.org In this intermediate, the carbon atom that was originally part of the carbonyl group becomes sp³ hybridized and is bonded to four other groups. wikipedia.org The stability and subsequent breakdown of this intermediate are crucial in determining the reaction pathway. The intermediate is subject to both steric and electronic effects. taylorandfrancis.com The presence of the phenyl and pentenyl groups in 1-phenylpent-1-en-3-ol will influence the stability and reactivity of this intermediate.

Carbocations: While the primary mechanism for Fischer esterification involves nucleophilic acyl substitution via a tetrahedral intermediate, the possibility of carbocation formation from the unsaturated alcohol exists, especially under strongly acidic conditions. The double bond in 1-phenylpent-1-en-3-ol, being in conjugation with the phenyl group, could potentially be protonated, leading to a resonance-stabilized carbocation. However, the more accepted pathway for esterification under typical conditions proceeds through the activation of the carboxylic acid and the formation of the tetrahedral intermediate. youtube.comlibretexts.org The direct involvement of a carbocation derived from the alcohol is less common for esterification but can be a competing side reaction.

Kinetic Parameters and Influencing Factors

The rate of formation of 1-phenylpent-1-en-3-yl acetate (B1210297) is influenced by several key parameters, including the structure of the alcohol, catalyst properties, temperature, and reactant concentrations.

The structure of the alcohol, 1-phenylpent-1-en-3-ol, plays a significant role in its reactivity.

Steric Hindrance: The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary. youtube.com This is primarily due to steric hindrance around the hydroxyl group. As a secondary alcohol, 1-phenylpent-1-en-3-ol will have a reactivity that is intermediate between primary and tertiary alcohols. The bulky phenyl group and the pentenyl chain can sterically hinder the approach of the alcohol to the activated carboxylic acid, potentially slowing the reaction rate compared to less hindered alcohols. youtube.com

Acidity (pKa): The acidity of the alcohol can also influence the reaction, although it is generally less impactful than steric factors in acid-catalyzed esterification. Alcohols with lower pKa values (higher acidity) can sometimes exhibit different reactivity profiles. researchgate.net The electronic effects of the phenyl and vinyl groups in 1-phenylpent-1-en-3-ol will influence the electron density on the hydroxyl oxygen, which in turn affects its nucleophilicity.

A study on the esterification of stearic acid with different alcohols showed a clear difference in conversion rates based on the alcohol structure, with primary alcohols being more reactive than secondary alcohols. mdpi.com

The choice and concentration of the acid catalyst are critical for achieving a desirable reaction rate.

Catalyst Type: Both homogeneous and heterogeneous catalysts can be used.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common homogeneous catalysts. chemguide.co.uktechnoarete.org Their high acidity leads to rapid protonation of the carboxylic acid, thus accelerating the reaction. technoarete.org The catalytic activity is related to the pKa of the acid. technoarete.org

Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15, Dowex), zeolites, and sulfated zirconia offer advantages in terms of separation and reusability. mdpi.comresearchgate.nettechnoarete.org The activity of heterogeneous catalysts depends on factors like surface area, pore size, and the number and strength of acid sites. researchgate.net

Catalyst Concentration: Increasing the catalyst concentration generally increases the reaction rate up to a certain point. oup.com A higher concentration of the acid catalyst leads to a greater concentration of protonated carboxylic acid molecules, which are more susceptible to nucleophilic attack. However, at very high concentrations, side reactions or degradation of reactants could occur. Studies have shown that increasing catalyst loading significantly impacts the conversion of fatty acids in esterification. mdpi.com

Temperature and the molar ratio of reactants are crucial process variables that affect both the rate of reaction and the equilibrium conversion.

Reaction Temperature: Increasing the reaction temperature generally increases the rate of esterification. uobaghdad.edu.iq This is because higher temperatures provide the molecules with more kinetic energy, leading to more frequent and energetic collisions. However, since esterification is a reversible and often exothermic reaction, excessively high temperatures can unfavorably shift the equilibrium towards the reactants, thereby lowering the maximum achievable conversion. uobaghdad.edu.iq An optimal temperature must be determined to balance the reaction rate and equilibrium position. For instance, in the esterification of acetic acid with ethanol (B145695), increasing the temperature from 50°C to 60°C led to an increase in both the rate constant and the conversion.

Reactant Molar Ratios: The molar ratio of alcohol to carboxylic acid is a key factor in driving the equilibrium of the reversible esterification reaction. According to Le Chatelier's principle, using an excess of one reactant (typically the less expensive one, which is often the alcohol) will shift the equilibrium towards the products, resulting in a higher conversion of the limiting reactant. nih.gov Studies on the esterification of acetic acid with ethanol have shown that varying the molar ratio has a significant effect on the conversion. uobaghdad.edu.iq However, an excessively large excess of one reactant can complicate downstream separation processes. Finding an optimal molar ratio is therefore important for process efficiency.

The following table summarizes the influence of various factors on the kinetics of esterification reactions, which are applicable to the formation of 1-phenylpent-1-en-3-yl acetate.

Equilibrium Considerations and Product Removal Strategies in the Formation of 1-Phenylpent-1-en-3-yl Acetate

The synthesis of 1-phenylpent-1-en-3-yl acetate from 1-phenylpent-1-en-3-ol and acetic acid is a reversible esterification reaction. The inherent reversibility of this process means that the reaction will proceed until it reaches a state of chemical equilibrium, at which point the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal. To achieve a high yield of the desired ester, it is crucial to understand the equilibrium position and implement strategies to shift it towards the products.

The position of the equilibrium is dictated by the thermodynamic properties of the reaction, specifically the change in Gibbs free energy (ΔG). A negative ΔG favors the formation of products, but for many esterification reactions, the equilibrium constant (Keq) is not large, leading to significant amounts of unreacted starting materials at equilibrium. For instance, the esterification of acetic acid with ethanol at 100°C has an equilibrium constant of approximately 4, indicating that the reaction does not proceed to completion. nih.gov

To overcome equilibrium limitations and maximize the yield of 1-phenylpent-1-en-3-yl acetate, strategies that involve the removal of one or more products are commonly employed. These strategies are based on Le Chatelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. In this case, the removal of either the ester or water (the by-product) will drive the reaction forward.

Product Removal Strategies:

Several techniques can be utilized to remove products and enhance the yield of 1-phenylpent-1-en-3-yl acetate:

Reactive Distillation: This process combines chemical reaction and distillation in a single unit. mdpi.com For the synthesis of 1-phenylpent-1-en-3-yl acetate, the reaction would occur in a distillation column. As the ester and water are formed, they can be continuously removed from the reaction zone based on their boiling points. If the ester has a lower boiling point than the reactants, it can be distilled off as the top product. Conversely, if water has the lowest boiling point, it can be removed. Often, an entrainer is added to form a low-boiling azeotrope with water, facilitating its removal. aidic.it For example, in the production of 2-phenylethyl acetate, a similar aromatic ester, toluene (B28343) is used as an entrainer to remove water azeotropically. aidic.it This technique has been shown to significantly improve conversion in other esterification systems, such as the production of methyl acetate. google.com

Pervaporation: This is a membrane-based separation technique that can be highly effective for removing water from organic reaction mixtures. nih.gov In the context of 1-phenylpent-1-en-3-yl acetate synthesis, the reaction mixture would be brought into contact with a hydrophilic membrane that selectively allows water to pass through, while retaining the alcohol, acid, and ester. mdpi.com The water that permeates through the membrane is then removed as a vapor under vacuum or by a sweep gas on the other side. researchgate.net Pervaporation is particularly advantageous as it can be operated at the same temperature as the reaction, avoiding the need for heating and potentially preventing thermal degradation of the reactants or products. This method has been successfully applied to the dehydration of various alcohol-water mixtures. nih.govcapes.gov.br

Use of Dehydrating Agents: A simpler, albeit less elegant, approach involves the addition of a dehydrating agent to the reaction mixture to sequester the water as it is formed. Common dehydrating agents include concentrated sulfuric acid (which also acts as a catalyst), anhydrous magnesium sulfate, or molecular sieves. While effective, this method requires an additional separation step to remove the hydrated agent and may not be suitable for large-scale industrial processes.

The choice of the most appropriate product removal strategy will depend on various factors, including the specific physical properties of the reactants and products (e.g., boiling points, azeotrope formation), the scale of the reaction, and economic considerations. For industrial-scale production of 1-phenylpent-1-en-3-yl acetate, reactive distillation and pervaporation represent highly promising options for achieving high yields by overcoming equilibrium limitations.

Below is a table summarizing the impact of different parameters on the equilibrium and the potential of various product removal strategies, based on findings for analogous esterification reactions.

| Parameter/Strategy | Effect on Equilibrium/Yield | Relevant Findings from Analogous Systems |

| Temperature | Affects both reaction rate and equilibrium position. Optimal temperature is a trade-off. | In enzymatic esterifications, an optimal temperature is often observed beyond which enzyme activity decreases. scirp.org |

| Reactant Molar Ratio | Using an excess of one reactant (e.g., acetic acid) can shift the equilibrium towards the products. | In the synthesis of pentyl acetate, an excess of pentan-1-ol was found to be successful, while a high concentration of acetic acid inhibited the enzyme. mdpi.com |

| Catalyst | Increases the rate at which equilibrium is reached but does not affect the equilibrium position. | Various acid catalysts and enzymes (lipases) are effective for esterification. aidic.itscirp.org |

| Reactive Distillation | Continuously removes product(s), driving the reaction to higher conversion. mdpi.com | Used for the production of 2-phenylethyl acetate with toluene as an entrainer to remove water. aidic.it Also applied in the synthesis of methyl acetate. google.com |

| Pervaporation | Selectively removes water through a membrane, shifting the equilibrium towards the ester. nih.gov | Effective for dehydrating alcohol-water mixtures, a key principle for driving esterification. mdpi.comresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of Phenylalkenyl Acetates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Proton NMR (¹H NMR) Applications

In a study, the ¹H NMR spectrum of (S,E)-1-phenylpent-1-en-3-ol was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. nih.gov The spectrum showed characteristic signals corresponding to the different protons in the molecule. The aromatic protons of the phenyl group appeared as multiplets in the region of δ 7.21–7.39 ppm. nih.gov A distinct doublet for the vinylic proton adjacent to the phenyl group was observed at δ 6.57 ppm. nih.gov Upon acetylation to form 1-phenylpent-1-en-3-yl acetate (B1210297), one would expect to see characteristic changes in the ¹H NMR spectrum. Specifically, the signal for the proton on the carbon bearing the hydroxyl group (CH-OH) would shift downfield, and a new singlet would appear around δ 2.1 ppm, corresponding to the three protons of the acetate methyl group.

Carbon NMR (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a compound typically gives a distinct signal, revealing the number of different carbon environments. For complex molecules like phenylalkenyl acetates, ¹³C NMR is crucial for confirming the carbon framework and the presence of key functional groups, such as the carbonyl carbon of the acetate group, which typically appears in the downfield region of the spectrum (around δ 170 ppm).

Detailed, published ¹³C NMR data for 1-phenylpent-1-en-3-yl acetate is not currently available. However, analysis of its halogenated derivative provides a clear example of the technique's application.

Fluorine NMR (¹⁹F NMR) for Halogenated Derivatives (e.g., 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate)

For halogenated compounds containing fluorine, ¹⁹F NMR spectroscopy is an invaluable tool. It provides specific information about the chemical environment of the fluorine atoms. The synthesis and characterization of 1,1-difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate has been well-documented, providing a clear example of the application of multinuclear NMR. clockss.org

The ¹⁹F NMR spectrum of this derivative, recorded at 565 MHz in CDCl₃ with C₆F₆ as the reference, displays two distinct doublets at δ 89.2 ppm and δ 90.2 ppm. clockss.org These signals, each with a coupling constant (J) of 22 Hz, correspond to the two non-equivalent fluorine atoms of the geminal difluoro group, confirming their presence and specific electronic environment on the vinyl moiety. clockss.org

The comprehensive NMR data for this halogenated derivative is summarized in the table below.

| Spectroscopic Data for 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate | | :--- | :--- | | ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 1.86–1.92 (m, 1H), 2.05–2.11 (m, 1H), 2.07 (s, 3H), 2.56–2.61 (m, 2H), 4.96–4.99 (m, 1H), 7.17–7.22 (m, 3H), 7.29 (dd, J = 7.4, 7.6 Hz, 2H) clockss.org | | ¹³C NMR (151 MHz, CDCl₃) | δ (ppm): 20.9, 31.0, 36.1, 53.9 (dd, J = 25, 26 Hz), 68.9 (d, J = 3 Hz), 126.3, 128.3, 128.6, 140.3, 154.1 (dd, J = 286, 286 Hz), 169.6 clockss.org | | ¹⁹F NMR (565 MHz, CDCl₃) | δ (ppm): 89.2 (d, J = 22 Hz, 1F), 90.2 (d, J = 22 Hz, 1F) clockss.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For 1,1-difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate, HRMS analysis using electrospray ionization (ESI-TOF) confirmed its elemental composition. The calculated mass for the sodiated molecule [M+Na]⁺ was 402.9977, which closely matched the found value, corroborating the chemical formula C₁₃H₁₃F₂IO₂Na.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

The IR spectrum of 1,1-difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate, analyzed using Attenuated Total Reflectance (ATR), shows several key absorption bands. clockss.org A strong peak at 1747 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group. clockss.org Another prominent band at 1717 cm⁻¹ can be attributed to the C=C stretching of the difluorovinyl group. clockss.org The spectrum also shows absorptions for C-H bonds (3028, 2934 cm⁻¹) and C-O bonds (1269, 1225, 1027 cm⁻¹), which are consistent with the proposed structure. clockss.org

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to determine the purity of a product. For the purification of 1,1-difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate, TLC was performed on silica (B1680970) gel plates using a mixture of hexane (B92381) and ethyl acetate (20:1) as the eluent. clockss.org In this system, the acetate product exhibited a retention factor (Rբ) value of 0.41, distinguishing it from the precursor alcohol (Rբ = 0.19) and other starting materials. clockss.org

Column Chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. The crude 1,1-difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate was purified using column chromatography with silica gel as the stationary phase and a hexane-ethyl acetate solvent system as the mobile phase. clockss.org Fractions were collected and analyzed to isolate the pure acetate, which was obtained as a colorless oil. clockss.org

High-Performance Liquid Chromatography (HPLC) can be used for the analytical separation and quantification of components in a mixture with high resolution and sensitivity. For chiral compounds like (R,E)-1-phenylpent-1-en-3-ol, chiral HPLC is employed to determine the enantiomeric excess (ee). Using a Daicel Chiralcel OD-H column with a hexane/isopropanol mobile phase, the different enantiomers can be separated and quantified.

Chemical Reactivity and Transformation of 1 Phenylpent 1 En 3 Yl Acetate

The chemical behavior of 1-phenylpent-1-en-3-yl acetate (B1210297) is characterized by the distinct reactivity of its two primary functional groups: the ester moiety and the unsaturated alkene linkage. These sites allow for a variety of chemical transformations, enabling the synthesis of diverse derivatives.

Applications of 1 Phenylpent 1 En 3 Yl Acetate in Complex Organic Synthesis

Building Block for Natural Product Synthesis (e.g., rugulactone)

1-Phenylpent-1-en-3-yl acetate (B1210297) is a key precursor in the synthesis of biologically active natural products, most notably rugulactone. Rugulactone, a δ-lactone isolated from the plant Cryptocarya rugulosa, has garnered significant attention due to its potent inhibitory activity against the nuclear factor κB (NF-κB) activation pathway, a key regulator of immune and inflammatory responses.

Several total syntheses of rugulactone have been reported, and a common strategy involves the use of a C5-phenylpentenyl fragment, which can be derived from 1-phenylpent-1-en-3-yl acetate or its corresponding alcohol. researchgate.netmdpi.comresearchgate.net A crucial step in these syntheses is often a cross-metathesis reaction to couple the phenylpentenyl unit with a lactone fragment. researchgate.netmdpi.comnih.gov

One chemoenzymatic approach to rugulactone synthesis highlights the importance of the chiral alcohol precursor to 1-phenylpent-1-en-3-yl acetate. mdpi.comresearchgate.net In this pathway, 3-phenylpropanal (B7769412) undergoes a Grignard reaction with vinylmagnesium bromide to yield 5-phenylpent-1-en-3-ol. researchgate.netmdpi.com This allylic alcohol is a direct precursor to 1-phenylpent-1-en-3-yl acetate through acetylation. The alcohol is then oxidized to the corresponding ketone, 5-phenylpent-1-en-3-one, which is subsequently used in a Grubbs' cross-metathesis reaction to form the rugulactone scaffold. researchgate.netmdpi.com

The stereochemistry of the hydroxyl group in the precursor alcohol is critical for the synthesis of enantiomerically pure rugulactone. The Sharpless asymmetric epoxidation of allylic alcohols is a powerful method for establishing the desired stereocenter. nih.govwikipedia.orgharvard.eduyoutube.comlibretexts.org This reaction utilizes a titanium isopropoxide catalyst and a chiral diethyl tartrate (DET) ligand to achieve high enantioselectivity in the epoxidation of the allylic alcohol, which can then be further elaborated to the target natural product. nih.govwikipedia.orgharvard.eduyoutube.comlibretexts.org

Table 1: Key Intermediates in Rugulactone Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

| 1-Phenylpent-1-en-3-yl acetate | C₁₃H₁₆O₂ | Precursor to the C5-phenylpentenyl fragment |

| 5-Phenylpent-1-en-3-ol | C₁₁H₁₄O | Direct precursor to the acetate and the corresponding ketone |

| 5-Phenylpent-1-en-3-one | C₁₁H₁₂O | Key fragment for cross-metathesis reaction |

| Rugulactone | C₁₇H₁₈O₃ | Target natural product |

Precursor for Novel Organic Molecules and Chemical Intermediates

The reactivity of 1-phenylpent-1-en-3-yl acetate makes it a valuable precursor for a variety of novel organic molecules and chemical intermediates. The allylic acetate moiety is a versatile functional group that can participate in a range of transformations, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functionalities and the construction of complex carbon skeletons.

For instance, the allylic acetate can be displaced by various nucleophiles, such as amines, thiols, and carbanions, to generate new substituted alkenes. Furthermore, under palladium catalysis, 1-phenylpent-1-en-3-yl acetate can undergo reactions like the Tsuji-Trost allylic alkylation, enabling the formation of new carbon-carbon bonds with high stereocontrol.

The double bond in the molecule also offers a handle for further functionalization. It can undergo reactions such as epoxidation, dihydroxylation, and hydrogenation to introduce new stereocenters and functional groups. The phenyl group can also be modified through electrophilic aromatic substitution reactions, further expanding the molecular diversity accessible from this precursor.

Role in Materials Science

While direct applications of 1-phenylpent-1-en-3-yl acetate in materials science are an emerging area of research, the structural motifs present in the molecule suggest significant potential in the development of novel materials with interesting optical and electronic properties.

Luminescent Properties for OLEDs

Derivatives of structurally related compounds, such as 1,3,5-triazines, have been investigated for their luminescent properties and potential use in organic light-emitting diodes (OLEDs). mdpi.com The conjugation between the phenyl ring and the double bond in 1-phenylpent-1-en-3-yl acetate provides a basis for chromophore development. By modifying the substituents on the phenyl ring or extending the conjugated system, it is conceivable to tune the photophysical properties of these molecules, leading to materials that emit light in different regions of the electromagnetic spectrum. The acetate group could also be replaced with other functionalities to enhance charge transport and device performance.

Silicon-Based Materials for Silylated Derivatives

The introduction of silicon-containing moieties into organic molecules can impart unique properties, making them suitable for applications in materials science. The hydroxyl precursor of 1-phenylpent-1-en-3-yl acetate can be readily silylated to form silylated derivatives. These derivatives could serve as monomers for the synthesis of novel silicon-based polymers or as components in hybrid organic-inorganic materials. The presence of the phenyl and alkenyl groups offers sites for further polymerization or cross-linking, leading to materials with tailored thermal, mechanical, and optical properties.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for Phenylalkenyl Acetates

The conventional synthesis of phenylalkenyl acetates often involves multi-step procedures that may suffer from moderate yields and the generation of byproducts. A significant area of future research lies in the development of more direct, atom-economical, and stereoselective synthetic methodologies.

Furthermore, the stereoselective synthesis of these compounds is a critical challenge. Many phenylalkenyl acetates possess chiral centers, and their stereoisomers can exhibit different biological activities and organoleptic properties. Future work will likely focus on developing catalytic asymmetric methods to access single enantiomers or diastereomers with high purity. Strategies such as proline-catalyzed α-aminooxylation followed by Wittig olefination and Sharpless asymmetric epoxidation have been used for structurally similar chiral molecules and could be adapted for the synthesis of specific stereoisomers of 1-phenylpent-1-en-3-ol. juniperpublishers.com

Drawing inspiration from the synthesis of related compounds like cinnamyl acetate (B1210297), which can be synthesized via the reaction of cinnamyl bromide with sodium acetate using phase transfer catalysis, novel routes for other phenylalkenyl acetates could be explored. researchgate.net Additionally, methods like the Heck reaction, which has been used to react allylic alcohols with aryl iodides to form saturated aryl ketones, could be adapted to create precursors for 1-phenylpent-1-en-3-ol. researchgate.net

Exploration of New Catalytic Systems for Enhanced Selectivity and Sustainability

The choice of catalyst is pivotal in determining the efficiency, selectivity, and environmental impact of a synthetic process. Future research will undoubtedly focus on discovering and optimizing catalytic systems for the synthesis of phenylalkenyl acetates.

Biocatalysis , particularly the use of lipases, has shown great promise for the synthesis of esters due to its high selectivity and mild reaction conditions. Lipase-mediated resolution is a powerful technique for obtaining enantiomerically pure alcohols, which can then be esterified. mdpi.com For example, Novozym 435, an immobilized lipase (B570770), has been successfully used in the transesterification of cinnamyl alcohol with ethyl acetate in a solvent-free system. wikipedia.org The exploration of novel esterases and lipases with tailored substrate specificities for 1-phenylpent-1-en-3-ol and its derivatives is a key research direction.

Homogeneous and heterogeneous catalysis will also continue to be vital. The development of transition metal catalysts, particularly those based on palladium, ruthenium, and copper, for allylic substitution and coupling reactions is ongoing. nih.govbeilstein-journals.org For instance, palladium-catalyzed allylic substitution is a powerful tool for forming C-O bonds, and the choice of ligand is crucial for controlling regioselectivity and enantioselectivity. acs.org Solid acid catalysts, such as Amberlyst 15, offer a greener alternative to traditional corrosive acid catalysts for esterification reactions, with the advantages of easy separation and reusability. researchgate.net

| Catalyst Type | Example(s) | Potential Advantages | Research Focus |

| Biocatalysts | Lipases (e.g., Novozym 435), Esterases | High stereoselectivity, mild reaction conditions, environmentally friendly. | Screening for novel enzymes, enzyme immobilization, process optimization. |

| Solid Acid Catalysts | Amberlyst 15 | Reusable, non-corrosive, easy separation. | Improving catalytic activity and stability, expanding substrate scope. |

| Transition Metal Catalysts | Palladium, Ruthenium, Copper complexes | High efficiency, control over selectivity through ligand design. | Development of new ligands for enhanced stereocontrol, use of earth-abundant metals. |

Application in Advanced Functional Materials Development

While the primary application of phenylalkenyl acetates is in the fragrance industry, their chemical structure suggests potential for use in the development of advanced functional materials. This is a largely unexplored but promising area of future research.

The presence of a polymerizable alkene group and an aromatic ring opens up the possibility of using these compounds as monomers in polymer synthesis. The resulting polymers could possess interesting optical or thermal properties. Research in this area would involve investigating the polymerization behavior of 1-phenylpent-1-en-3-yl acetate and characterizing the properties of the resulting materials.

Furthermore, derivatives of the structurally related compound, 1-phenylpent-1-en-3-one, have been investigated for their luminescent properties and potential use in organic light-emitting diodes (OLEDs) . ontosight.ai This suggests that with appropriate structural modifications, phenylalkenyl acetates could also be explored as components of organic electronic materials. The ester group and the phenyl ring can be functionalized to tune the electronic and photophysical properties of the molecule.

The ester linkage in cinnamyl acetate, a similar compound, is at an allylic position, which imparts better leaving group properties and allows it to readily generate allylic metal reagents under transition metal catalysis for various organic transformations. guidechem.com This reactivity could be harnessed to synthesize more complex molecules with potential applications in materials science.

Integration with Flow Chemistry and Automated Synthesis

The fine chemicals industry is increasingly adopting continuous manufacturing processes, such as flow chemistry , to improve efficiency, safety, and scalability. The synthesis of fragrance compounds, including phenylalkenyl acetates, is well-suited for this technology.

Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govontosight.ai For the synthesis of esters, flow reactors can be packed with immobilized enzymes or solid acid catalysts, allowing for continuous production with easy product separation. beilstein-journals.org This approach has been shown to significantly reduce reaction times compared to batch processes. For example, in the synthesis of certain chiral esters, conversions of over 88% were achieved in 60 minutes in a continuous-flow reactor, compared to 85% after 120 minutes in a conventional batch process. nih.gov

The integration of flow chemistry with automated synthesis platforms represents a significant leap forward. These systems can perform reaction screening, optimization, and scale-up in a fully automated fashion, often with integrated analytical techniques for real-time monitoring. acs.org This not only accelerates the research and development process but also improves reproducibility. The future of phenylalkenyl acetate synthesis will likely involve the use of such automated systems to rapidly identify optimal reaction conditions and to enable on-demand manufacturing.

| Technology | Key Advantages | Future Research Directions |

| Flow Chemistry | Improved safety, enhanced reaction control, increased efficiency, easier scale-up. | Development of integrated multi-step flow syntheses, use of novel reactor designs. |

| Automated Synthesis | High-throughput screening and optimization, improved reproducibility, reduced manual labor. | Integration of machine learning for reaction prediction and optimization, development of more versatile and robust automated platforms. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.